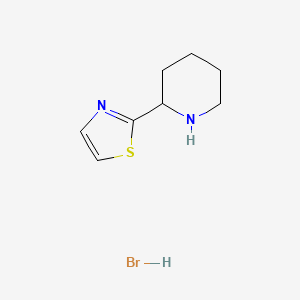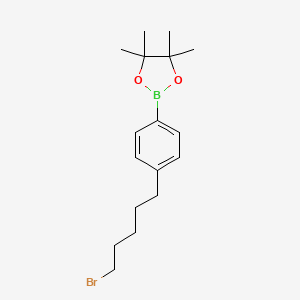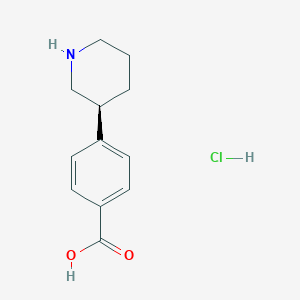
Biotin-PEG3-Bis-sulfone
Overview
Description
Biotin-PEG3-Bis-sulfone is a compound that consists of a biotin moiety, a polyethylene glycol (PEG) spacer, and a bis-sulfone group. The biotin group is known for its strong affinity to streptavidin, making it useful in various biochemical applications. The PEG spacer enhances the solubility and stability of the compound, while the bis-sulfone group is reactive with thiols, allowing for covalent labeling of cysteine residues in proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-Bis-sulfone typically involves the following steps:
Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG spacer that has a terminal amine group, forming Biotin-PEG3.
Introduction of Bis-sulfone Group: The PEGylated biotin is further reacted with a bis-sulfone reagent under mild conditions to introduce the bis-sulfone group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG, and bis-sulfone reagents are used.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-Bis-sulfone primarily undergoes the following types of reactions:
Substitution Reactions: The bis-sulfone group reacts with thiols in cysteine residues, forming covalent bonds.
Conjugation Reactions: The biotin moiety can conjugate with streptavidin or avidin proteins
Common Reagents and Conditions
Thiols: Commonly used to react with the bis-sulfone group.
Streptavidin/Avidin: Used for conjugation with the biotin moiety.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the proteins
Major Products Formed
Biotinylated Proteins: Formed when this compound reacts with proteins containing cysteine residues.
Streptavidin-Biotin Complexes: Formed when the biotin moiety conjugates with streptavidin or avidin
Scientific Research Applications
Biotin-PEG3-Bis-sulfone has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of bioconjugates and PROTACs (Proteolysis Targeting Chimeras).
Biology: Employed in pull-down assays, protein labeling, and affinity purification.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and biocompatible materials .
Mechanism of Action
The mechanism of action of Biotin-PEG3-Bis-sulfone involves:
Binding to Proteins: The biotin moiety binds specifically to streptavidin or avidin proteins.
Covalent Labeling: The bis-sulfone group reacts with thiols in cysteine residues, forming stable covalent bonds.
Enhanced Solubility and Stability: The PEG spacer improves the solubility and stability of the compound, facilitating its use in various applications
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-Bis-sulfone: Similar structure but with a shorter PEG spacer.
Biotin-PEG4-Bis-sulfone: Similar structure but with a longer PEG spacer.
Amine-PEG3-Biotin: Contains an amine group instead of a bis-sulfone group
Uniqueness
Biotin-PEG3-Bis-sulfone is unique due to its balanced PEG spacer length, which provides optimal solubility and stability, and its bis-sulfone group, which allows for specific and stable covalent labeling of proteins .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H56N4O11S3/c1-30-7-15-35(16-8-30)60(52,53)28-34(29-61(54,55)36-17-9-31(2)10-18-36)41(49)32-11-13-33(14-12-32)42(50)45-20-22-57-24-26-58-25-23-56-21-19-44-39(48)6-4-3-5-38-40-37(27-59-38)46-43(51)47-40/h7-18,34,37-38,40H,3-6,19-29H2,1-2H3,(H,44,48)(H,45,50)(H2,46,47,51)/t37-,38-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITVMNMYYMWJMG-ZHTZQEILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H56N4O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098321 | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[1-[4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]phenyl]-1-oxo-5,8,11-trioxa-2-azatridec-13-yl]-2-oxo-, (3aS,4S,6aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055048-58-1 | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[1-[4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]phenyl]-1-oxo-5,8,11-trioxa-2-azatridec-13-yl]-2-oxo-, (3aS,4S,6aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[1-[4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]phenyl]-1-oxo-5,8,11-trioxa-2-azatridec-13-yl]-2-oxo-, (3aS,4S,6aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(5aS,9aR)-octahydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B8257506.png)
![(R)-N-(5-((S)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B8257507.png)







![1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-phenyl-](/img/structure/B8257575.png)
![Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B8257588.png)
![1H-Pyrazole-5-carboxylic acid, 3-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-](/img/structure/B8257592.png)

![methyl (2Z)-2-[(1S,13Z,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate](/img/structure/B8257608.png)
